BenchChemオンラインストアへようこそ!

JPS035

PROTAC HDAC3 Targeted Protein Degradation

JPS035 is a stereochemically defined (2S,4R) VHL-based PROTAC with a 12-atom alkyl/amide linker. It degrades HDAC3 (DC50 440 nM, Dmax 77%) with reduced HDAC1/2 activity vs JPS016. Use with (2S,4S)-epimer negative control. Critical for SAR studies requiring precise linker composition and validated degradation profiles.

Molecular Formula C49H65N7O7S
Molecular Weight 896.1 g/mol
Cat. No. B12417513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPS035
Molecular FormulaC49H65N7O7S
Molecular Weight896.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCCCCCCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N
InChIInChI=1S/C49H65N7O7S/c1-32-44(64-31-52-32)35-20-21-36(29-51-47(61)41-28-38(58)30-56(41)48(62)45(49(3,4)5)53-33(2)57)42(27-35)63-26-16-12-10-8-6-7-9-11-13-19-43(59)54-37-24-22-34(23-25-37)46(60)55-40-18-15-14-17-39(40)50/h14-15,17-18,20-25,27,31,38,41,45,58H,6-13,16,19,26,28-30,50H2,1-5H3,(H,51,61)(H,53,57)(H,54,59)(H,55,60)/t38-,41+,45-/m1/s1
InChIKeyXPJGKIYHVFVWKJ-XVYMMXEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide – A Structurally Defined VHL-Based PROTAC Degrader


The compound is a complex, bifunctional proteolysis-targeting chimera (PROTAC) designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3, for their targeted degradation via the ubiquitin-proteasome system [1]. It consists of a benzamide-based HDAC-binding warhead, a 12-atom alkyl/amide linker, and a VHL ligand derived from VH032. This specific stereoisomer ((2S,4R)-hydroxyproline) and linker composition are critical determinants of its degradation selectivity and potency profile .

Why Generic Substitution of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide is Not Feasible


In the context of PROTAC development, substitution with in-class compounds (e.g., other VHL-based HDAC degraders) is scientifically unsound due to the profound impact of linker composition and stereochemistry on degradation profiles. Data shows that altering linker length by just a few atoms, changing its chemical nature (e.g., alkyl vs. PEG), or modifying the VHL ligand's attachment point can switch a compound from a potent HDAC1/2/3 degrader to an inactive molecule or a simple inhibitor [1]. The specific (2S,4R) stereochemistry of the hydroxyproline moiety in the VHL ligand is essential for high-affinity VHL binding, and its epimerization to (2S,4S) is a common strategy to generate negative control compounds with ablated degradation activity . Therefore, the precise molecular architecture of this compound dictates its unique biological outcome.

Quantitative Evidence Guide for the Selection of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide


HDAC3 Degradation Selectivity and Potency (DC50 and Dmax) in HCT116 Cells

This compound, identified as JPS036 in the primary literature, demonstrates selective degradation of HDAC3 with a DC50 of 440 nM and a maximum degradation (Dmax) of 77% in HCT116 colorectal carcinoma cells . This is in contrast to the parental PROTAC JPS004 (compound 1), which exhibits a different degradation profile and lacks the same degree of selectivity for HDAC3 over HDAC1/2 [1]. While JPS016 (compound 9) shows enhanced degradation of both HDAC1 and HDAC3 at 1 µM, JPS036 (compound 22) specifically reduces HDAC1/2 degradation compared to the parental compound, highlighting its improved selectivity profile [1].

PROTAC HDAC3 Targeted Protein Degradation Epigenetics

Impact of Linker Composition on Degradation Profile: 12-Atom Alkyl/Amide Linker

The compound's 12-atom linker, which includes a dodecyl chain and an amide bond, is a key structural differentiator. In a systematic study of class I HDAC PROTACs, the 12-atom alkyl linker (present in the parent compound JPS004/1) established a baseline for degradation. Modifications such as incorporating oxygen atoms (JPS014/7) enhanced HDAC3 degradation, while a longer 15-atom linker with two oxygens (JPS016/9) enhanced both HDAC1 and HDAC3 degradation [1]. The specific linker in this compound (JPS036/22) is a 12-atom chain, which in combination with its modified VHL ligand, results in a distinct degradation profile, demonstrating that linker identity is not interchangeable [1].

PROTAC Linker Optimization Structure-Activity Relationship HDAC

Stereochemical Control: (2S,4R)-Hydroxyproline as a Determinant of VHL Binding and Degradation Activity

The (2S,4R) configuration of the hydroxyproline moiety in the VHL ligand is essential for high-affinity binding to the VHL E3 ligase. Epimerization to the (2S,4S) configuration is a well-established strategy for creating a negative control compound that retains target binding but abrogates the formation of a productive ternary complex with VHL, thus eliminating degradation activity . For instance, JPS016NC, the (2S,4S)-epimer of a related PROTAC, serves as the negative control for JPS036, confirming the critical role of this stereocenter .

PROTAC VHL Ligand Stereochemistry Negative Control

Recommended Application Scenarios for (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide


Selective Degradation of HDAC3 in Colorectal Cancer Models

This compound is optimally used in HCT116 colorectal cancer cell models to achieve selective degradation of HDAC3, as evidenced by its DC50 of 440 nM and Dmax of 77% . Its reduced activity against HDAC1/2 compared to less selective PROTACs like JPS016 makes it the preferred tool for studies aiming to isolate the specific cellular functions of HDAC3 [1].

Structure-Activity Relationship (SAR) Studies for PROTAC Linker Optimization

The compound serves as a critical benchmark in SAR studies focused on linker composition. Its 12-atom alkyl/amide linker, in combination with a fluorinated VHL ligand, produces a distinct degradation profile. Researchers can compare its performance (DC50, selectivity) against analogs like JPS004 (alkyl linker) and JPS016 (15-atom PEG-like linker) to understand the impact of linker design on ternary complex formation and target selectivity [1].

Validation of VHL-Recruiting PROTAC Mechanisms Using a Matched Negative Control

The (2S,4R) stereochemistry of this compound is essential for its function. For rigorous experimental validation, it should be used alongside its (2S,4S)-epimer negative control, such as JPS016NC . This pairing allows researchers to confirm that observed phenotypic effects are specifically due to VHL-mediated degradation and not off-target inhibition or other non-specific effects of the PROTAC's constituent parts.

Quote Request

Request a Quote for JPS035

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.